molecular formula C14H20N2OS B5766547 N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide

Cat. No.: B5766547
M. Wt: 264.39 g/mol
InChI Key: LIUPOMCHGNRTGS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a carbothioamide group, along with a 2,3-dimethylphenyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide typically involves the reaction of 2,3-dimethylaniline with 4-hydroxypiperidine-1-carbothioamide under specific conditions. One common method involves the condensation of 2,3-dimethylaniline with 4-hydroxypiperidine-1-carbothioamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
  • 4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
  • N-(2,3-dimethylphenyl)-α-methyl-β-alanine

Uniqueness

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both hydroxyl and carbothioamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10-4-3-5-13(11(10)2)15-14(18)16-8-6-12(17)7-9-16/h3-5,12,17H,6-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUPOMCHGNRTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCC(CC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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